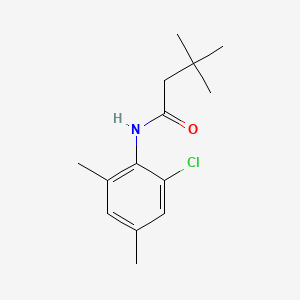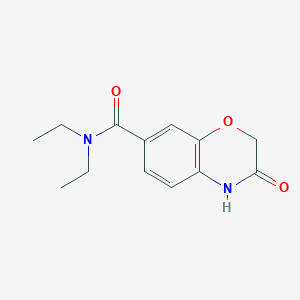
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide, also known as AMPI, is a synthetic compound that belongs to the indole class of organic compounds. AMPI has been the subject of extensive scientific research due to its potential applications in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound may also act by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide is its potential as a novel therapeutic agent for the treatment of inflammatory diseases and cancer. However, there are also some limitations to its use in lab experiments. For example, this compound is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. In addition, the mechanism of action of this compound is not yet fully understood, which may limit its potential applications in pharmacology.
Direcciones Futuras
There are several future directions for research on 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential applications in pharmacology. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, there is a need for more research on the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in the field of pharmacology. It exhibits significant anti-inflammatory, analgesic, and antipyretic properties, and has been investigated for its potential use as a treatment for cancer. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound that may lead to the development of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide can be synthesized using a multi-step process that involves the condensation of 2-methylpropylamine, acetic anhydride, and indole-5-carboxylic acid. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to provide high yields of this compound with excellent purity.
Aplicaciones Científicas De Investigación
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential use as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)9-16-15(19)13-4-5-14-12(8-13)6-7-17(14)11(3)18/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFZFDOPDCEVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)

![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)

![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)
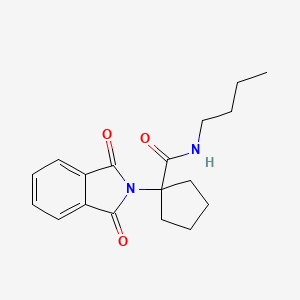
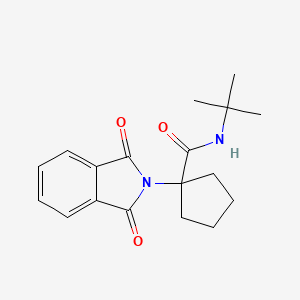
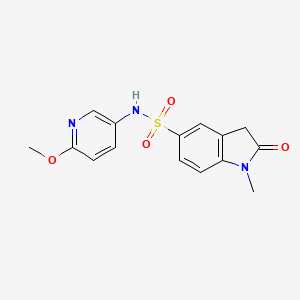
![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)

